(S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide
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Overview
Description
(S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide is a synthetic organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a thienopyridine core, a methoxyphenyl group, and a piperidinylamino substituent, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophene and 2-chloropyridine derivatives.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using 3-methoxyphenylboronic acid or similar reagents.
Attachment of the Piperidinylamino Group: This can be done through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores, such as clopidogrel and prasugrel.
Methoxyphenyl Substituted Compounds: Molecules with methoxyphenyl groups, like methoxyphenamine.
Piperidinylamino Substituted Compounds: Compounds with piperidinylamino groups, such as piperidine derivatives.
Uniqueness
(S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N4O2S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-26-14-6-2-4-12(8-14)17-9-15-18(27-17)16(19(21)25)11-23-20(15)24-13-5-3-7-22-10-13/h2,4,6,8-9,11,13,22H,3,5,7,10H2,1H3,(H2,21,25)(H,23,24) |
InChI Key |
CKZUUPZMLCZYML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=CN=C3NC4CCCNC4)C(=O)N |
Origin of Product |
United States |
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